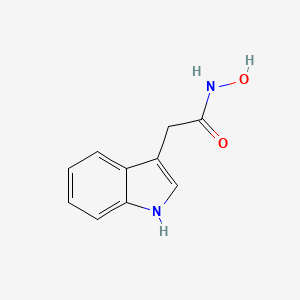

N-hydroxy-2-(1H-indol-3-yl)acetamide

概要

説明

N-hydroxy-2-(1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.258 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with hydroxylamine and acetic anhydride. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and the use of automated synthesis equipment can be applied to scale up the production.

化学反応の分析

Types of Reactions

N-hydroxy-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

科学的研究の応用

Antitumor Activity

Mechanism of Action:

N-hydroxy-2-(1H-indol-3-yl)acetamide has been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and autophagy in cancer cells. Research indicates that this compound affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Studies:

- A study published in Food Science and Technology demonstrated that (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) significantly inhibited the proliferation of melanoma cells and induced apoptosis. The treatment resulted in a marked reduction in tumor volume and weight in animal models .

- Another investigation focused on colon cancer, where EA was found to inhibit HT-29 colon cancer cell growth via the STAT1 signaling pathway. This study highlighted the compound's potential as a therapeutic agent against colorectal carcinoma, a prevalent form of cancer with limited treatment options .

Potential as a Chemotherapeutic Agent

Novel Drug Development:

The urgent need for effective treatments against solid tumors, particularly those resistant to conventional chemotherapy like 5-fluorouracil (5-FU), underscores the importance of compounds like this compound. Its derivatives have shown significant antitumor activity against solid tumors such as lung and colorectal cancers .

Research Findings:

Research has indicated that these compounds can be effective alternatives or adjuncts to existing chemotherapeutic agents. For instance, studies have reported that derivatives of this compound exhibit enhanced antitumor effects compared to traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in substituents on the indole ring can significantly influence the compound's biological activity and pharmacokinetic properties.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Aromatic groups | Increased potency | Enhances interaction with biological targets |

| Alkyl chains | Modifies solubility | Affects absorption and distribution |

| Heterocycles | Potential for novel activity | May introduce new mechanisms of action |

作用機序

The mechanism of action of N-hydroxy-2-(1H-indol-3-yl)acetamide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle arrest and apoptosis . The compound also interacts with the B-cell lymphoma 2 (Bcl-2) family of proteins, which play a crucial role in the intrinsic pathway of apoptosis .

類似化合物との比較

Similar Compounds

- N-(2-(1H-indol-3-yl)ethyl)acetamide

- N-acetylserotonin

- N-acetylamicoumacin C

- N-(2-phenylethyl)acetamide

Uniqueness

N-hydroxy-2-(1H-indol-3-yl)acetamide is unique due to its specific hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells through the p53 pathway sets it apart from other indole derivatives .

特性

IUPAC Name |

N-hydroxy-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(12-14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11,14H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYXVZMLQQYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516693 | |

| Record name | N-Hydroxy-2-(1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41944-83-6 | |

| Record name | N-Hydroxy-2-(1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。